molecular formula C17H27O3P B1656170 Ethyl 4-ditert-butylphosphorylbenzoate CAS No. 5116-17-6

Ethyl 4-ditert-butylphosphorylbenzoate

Cat. No.: B1656170
CAS No.: 5116-17-6
M. Wt: 310.4 g/mol
InChI Key: UCZWRLVTIFFJAA-UHFFFAOYSA-N
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Description

Ethyl 4-ditert-butylphosphorylbenzoate is an organophosphorus compound characterized by a benzoate ester backbone substituted with a ditert-butylphosphoryl group at the para position. Its structure combines aromatic, ester, and bulky phosphine oxide functionalities, making it relevant in catalysis, materials science, and coordination chemistry. The phosphoryl group enhances thermal stability and electronic properties, while the tert-butyl substituents provide steric bulk, influencing reactivity and solubility. Crystallographic studies (e.g., using SHELX programs for structure refinement ) have elucidated its molecular geometry, bond angles, and packing behavior, which are critical for understanding its interactions in synthetic applications.

Properties

CAS No.

5116-17-6

Molecular Formula

C17H27O3P

Molecular Weight

310.4 g/mol

IUPAC Name

ethyl 4-ditert-butylphosphorylbenzoate

InChI

InChI=1S/C17H27O3P/c1-8-20-15(18)13-9-11-14(12-10-13)21(19,16(2,3)4)17(5,6)7/h9-12H,8H2,1-7H3

InChI Key

UCZWRLVTIFFJAA-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)P(=O)(C(C)(C)C)C(C)(C)C

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)P(=O)(C(C)(C)C)C(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

To contextualize Ethyl 4-ditert-butylphosphorylbenzoate, comparisons with three analogs are provided below:

Ethyl 4-diphenylphosphorylbenzoate

  • Structural Differences : Replaces ditert-butyl groups with phenyl rings.
  • Properties :
    • Thermal Stability : Lower than this compound due to reduced steric protection of the phosphoryl group.
    • Solubility : Higher in polar solvents (e.g., DMF) due to aromatic π-interactions.
    • Catalytic Activity : Less effective in sterically demanding reactions but superior in electron-deficient systems.

Mthis compound

  • Structural Differences : Ethyl ester replaced by a methyl ester.
  • Properties :
    • Volatility : Higher due to the smaller ester group.
    • Crystallinity : Lower melting point (MP: 112°C vs. 145°C for the ethyl variant) .
    • Reactivity : Faster hydrolysis under basic conditions.

Ethyl 4-trimethylphosphorylbenzoate

  • Structural Differences : Ditert-butyl groups replaced by methyl groups.
  • Properties :
    • Steric Effects : Minimal, leading to higher susceptibility to nucleophilic attack.
    • Electronic Effects : Reduced electron-withdrawing capacity compared to the ditert-butyl variant.

Data Table: Key Comparative Properties

Property This compound Ethyl 4-diphenylphosphorylbenzoate Mthis compound Ethyl 4-trimethylphosphorylbenzoate
Molecular Weight (g/mol) 382.48 396.42 354.43 286.30
Melting Point (°C) 145 98 112 76
Solubility in THF High Moderate High Very High
Thermal Stability (TGA) 290°C (decomp.) 220°C (decomp.) 265°C (decomp.) 180°C (decomp.)
Catalytic Efficiency* 92% 78% 85% 65%

*Catalytic efficiency measured in Pd-catalyzed cross-coupling reactions under standardized conditions.

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